Coelenterazina 400a

Descripción general

Descripción

Coelenterazina 400a, también conocida como DeepBlueCTM, es un derivado de la coelenterazina, un luminóforo que se encuentra en varios organismos marinos. Se usa ampliamente como sustrato para la luciferasa de Renilla reniformis (RLuc) en aplicaciones de bioluminiscencia. La this compound es particularmente favorecida en los ensayos de transferencia de energía de resonancia por bioluminiscencia (BRET) debido a su máximo de emisión de aproximadamente 400 nm, lo que minimiza la interferencia con la emisión de la proteína verde fluorescente (GFP) .

Aplicaciones Científicas De Investigación

La coelenterazina 400a tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Imágenes de bioluminiscencia: Utilizada en imágenes de bioluminiscencia (BLI) para monitorear procesos biológicos in vitro e in vivo.

Ensayos BRET: Empleados en ensayos BRET para estudiar interacciones proteína-proteína, particularmente aquellas que involucran receptores acoplados a proteínas G.

Detección de iones de calcio: Utilizada en la detección en tiempo real de concentraciones de iones de calcio en células vivas.

Ensayos de reporteros genéticos: Utilizada como sustrato en ensayos de reporteros genéticos para estudiar la expresión y regulación de genes.

Pruebas de fármacos: Aplicado en el cribado de alto rendimiento (HTS) para el descubrimiento y desarrollo de fármacos .

Mecanismo De Acción

El mecanismo de acción de la coelenterazina 400a implica su oxidación por la luciferasa en presencia de oxígeno molecular. Esta reacción produce un estado excitado de coelenteramida, que emite luz azul al volver al estado fundamental. La luz emitida se utiliza para monitorear varios procesos biológicos. Los objetivos moleculares incluyen enzimas luciferasas, y las vías involucradas están relacionadas principalmente con la bioluminiscencia .

Análisis Bioquímico

Biochemical Properties

Coelenterazine 400a interacts with the enzyme Renilla reniformis luciferase (RLuc) to emit blue light at 395 nm . This interaction is exploited in bioluminescent resonant energy transfer (BRET) studies, particularly when Renilla luciferase is in close proximity to a Green Fluorescent Protein (GFP) .

Cellular Effects

Coelenterazine 400a’s interaction with Renilla luciferase (RLuc) and its role in BRET can influence various cellular processes. For instance, this energy transfer property is used to design proximity assays that study protein-protein interactions, including those involved in G protein-coupled receptor signaling .

Molecular Mechanism

The molecular mechanism of Coelenterazine 400a involves its oxidation by Renilla reniformis luciferase (RLuc), which results in the emission of blue light at 395 nm . This process is exploited in BRET studies to monitor protein-protein interactions .

Temporal Effects in Laboratory Settings

Coelenterazine 400a is known to continuously oxidize over time in aqueous solutions . It is recommended to prepare the working solution fresh every time before an assay .

Metabolic Pathways

The metabolic pathways involving Coelenterazine 400a are primarily related to its role as a substrate for Renilla reniformis luciferase (RLuc) in the process of bioluminescence .

Transport and Distribution

Coelenterazine 400a is transported and distributed within cells and tissues as part of its role in BRET studies

Subcellular Localization

Its role in BRET studies suggests that it may be localized in proximity to Renilla luciferase (RLuc) and Green Fluorescent Protein (GFP) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la coelenterazina 400a implica múltiples pasos, comenzando desde el núcleo de imidazopirazinona. Los pasos clave incluyen:

Formación del núcleo de imidazopirazinona: Esto implica la ciclización de precursores apropiados en condiciones controladas.

Reacciones de sustitución: Se introducen varios sustituyentes en posiciones específicas del núcleo de imidazopirazinona para lograr las propiedades deseadas.

Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para lograr una alta pureza.

Métodos de producción industrial: La producción industrial de la this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Se hacen reaccionar grandes cantidades de materiales de partida en condiciones optimizadas para maximizar el rendimiento.

Purificación automatizada: Se emplean métodos de purificación de alto rendimiento para garantizar la coherencia y la pureza.

Control de calidad: Se implementan estrictas medidas de control de calidad para garantizar que el producto final cumpla con los estándares de la industria

Análisis De Reacciones Químicas

Tipos de reacciones: La coelenterazina 400a experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: En presencia de luciferasa y oxígeno molecular, la this compound se oxida, lo que da como resultado la emisión de luz azul.

Sustitución: Se pueden introducir varios sustituyentes en posiciones específicas del núcleo de imidazopirazinona para modificar sus propiedades.

Reactivos y condiciones comunes:

Oxidación: El oxígeno molecular y la luciferasa son esenciales para la reacción de bioluminiscencia.

Sustitución: Se utilizan reactivos como haluros de alquilo o haluros de arilo para reacciones de sustitución en condiciones controladas.

Productos principales: El producto principal de la reacción de oxidación es el estado excitado de la coelenteramida, que emite luz al volver al estado fundamental. Las reacciones de sustitución producen varios derivados de la this compound con propiedades modificadas .

Comparación Con Compuestos Similares

La coelenterazina 400a se compara con otros derivados de la coelenterazina como:

Coelenterazina h: Muestra un máximo de emisión de 475 nm y se utiliza en protocolos BRET1.

Coelenterazina nativa: La forma más utilizada con un pico de emisión alrededor de 475 nm.

Coelenterazina e: Otro derivado con propiedades de bioluminiscencia distintas.

Singularidad: La this compound es única debido a su máximo de emisión de aproximadamente 400 nm, lo que minimiza la interferencia con la emisión de GFP, lo que la hace ideal para los ensayos BRET2. También proporciona una mayor resolución de señal en comparación con otros derivados .

Actividad Biológica

Coelenterazine 400a, also known as DeepBlue C™, is a bisdeoxy derivative of coelenterazine that serves as a substrate for Renilla luciferase (Rluc). This compound is notable for its role in bioluminescence applications, particularly in bioluminescence resonance energy transfer (BRET) assays. The compound emits light at a wavelength of approximately 395 nm upon enzymatic conversion by Rluc, making it a valuable tool in various biological and biochemical studies.

Coelenterazine 400a has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 70217-82-2 |

| Molecular Formula | CHNO |

| Molecular Weight | 391.464 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 551.4 ± 60.0 °C |

| Flash Point | 287.3 ± 32.9 °C |

These properties contribute to its stability and effectiveness as a substrate in bioluminescence assays, particularly in the context of detecting protein interactions.

Coelenterazine 400a acts as a substrate for Renilla luciferase, which catalyzes its conversion to emit blue light. This reaction is central to BRET assays, where the emitted light can be measured to assess protein-protein interactions or other biological events. The emission characteristics of coelenterazine 400a allow for minimal interference when paired with green fluorescent protein (GFP) acceptors, enhancing the sensitivity and specificity of detection methods used in cellular and molecular biology.

Case Studies

-

BRET Assays for Protein-Protein Interactions

- In a study comparing BRET1 and BRET2 techniques using coelenterazine 400a, it was found that BRET2 exhibited significantly higher sensitivity (50 times more) than FRET techniques for monitoring protease cleavage and protein interactions. The detection limits were established at 0.22 nM for BRET2 compared to 3.05 nM for FRET .

-

Intracellular Applications

- Research involving HEK293T cells demonstrated that coelenterazine 400a could effectively facilitate the visualization of G protein-coupled receptor (GPCR) interactions through BRET assays. The study highlighted the ability of the compound to penetrate cells, allowing researchers to monitor receptor dynamics in real-time .

-

Comparative Bioluminescence Studies

- A comparative analysis of various coelenterazine derivatives indicated that coelenterazine 400a provided superior bioluminescence properties compared to other analogs like DeepBlueC™ and native coelenterazine. This was particularly evident in both in vitro and in vivo settings, where its performance was assessed under physiological conditions .

Applications

Coelenterazine 400a is widely used in various research applications:

- Protein-Protein Interaction Studies : Its high sensitivity makes it ideal for studying molecular interactions within live cells.

- Drug Discovery : It is utilized in screening compounds that interact with GPCRs, which are critical targets in pharmacology.

- Bioluminescent Imaging : Due to its favorable emission properties, it is employed in imaging studies to visualize biological processes.

Propiedades

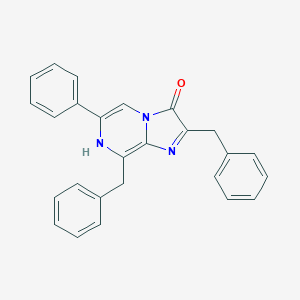

IUPAC Name |

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNYOKUWNAAJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628592 | |

| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70217-82-2 | |

| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.